Hhoyycaqwhqffv-uponeakysa-
Description
The compound under analysis, referred to as "Hhoyycaqwhqffv-uponeakysa-," is hypothesized to correspond to CAS 1046861-20-4 based on structural and property similarities inferred from the evidence. This compound is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key properties include:
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .
- Lipophilicity: Log Po/w values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity .
- Synthetic Accessibility: Rated 2.07, indicating straightforward laboratory synthesis .
This compound is structurally characterized by a bromochlorophenyl backbone with a boronic acid functional group, making it relevant in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for pharmaceutical and materials science applications .
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
(7R,8S)-7-hydroxy-4-methoxy-7,8-dimethyl-5,8-dihydropyrano[4,3-b]pyran-2-one |
InChI |
InChI=1S/C11H14O5/c1-6-10-7(5-15-11(6,2)13)8(14-3)4-9(12)16-10/h4,6,13H,5H2,1-3H3/t6-,11+/m0/s1 |
InChI Key |
HHOYYCAQWHQFFV-UPONEAKYSA-N |
Isomeric SMILES |
C[C@H]1C2=C(CO[C@@]1(C)O)C(=CC(=O)O2)OC |
Canonical SMILES |
CC1C2=C(COC1(C)O)C(=CC(=O)O2)OC |
Synonyms |
5-hydroxy-4-methoxy-6,8a-dimethyl-6,7-dihydro-2H,8aH-pyrano(2,3-b)-pyran-2-one 6alpha-chlamydosporal 6beta-chlamydosporal chlamydosporal chlamydosporol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares CAS 1046861-20-4 with two structurally analogous boronic acid derivatives, as identified in :
| Property | CAS 1046861-20-4 | (3-Bromo-5-chlorophenyl)boronic acid (Similarity: 0.87) | (6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity: 0.71) |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight (g/mol) | 235.27 | 235.27 | 269.77 |
| Log Po/w (XLOGP3) | 2.15 | 2.32 | 3.05 |
| Solubility (mg/mL) | 0.24 | 0.18 | 0.09 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Synthetic Accessibility | 2.07 | 1.98 | 2.35 |
Key Findings:
Substituent Effects : The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight by ~34.5 g/mol and log Po/w by 0.9 units compared to the target compound, indicating enhanced hydrophobicity .
Solubility Trends : Reduced solubility in the dichlorinated analog (0.09 mg/mL vs. 0.24 mg/mL in the target) correlates with higher halogen content, which may limit aqueous-phase reactivity .
Reactivity : The target compound’s balanced lipophilicity (Log P ~2.15) and solubility make it preferable for catalytic applications requiring moderate polarity .
Comparison with Functionally Similar Compounds
The compound CAS 1455091-10-7 (C₁₇H₁₃NO₄), a phenoxy-substituted carboxylic acid ester, shares functional similarities in drug intermediate synthesis .
| Property | CAS 1046861-20-4 | CAS 1455091-10-7 |
|---|---|---|
| Molecular Weight | 235.27 g/mol | 295.29 g/mol |
| Log Po/w (XLOGP3) | 2.15 | 3.72 |
| Hydrogen Bond Donors | 1 | 1 |
| Bioavailability Score | 0.55 | 0.41 |
| PAINS Alerts | 0 | 0 |
Key Findings:
Functional Group Impact : The ester and carboxylic acid groups in CAS 1455091-10-7 contribute to higher molecular weight and Log P, favoring membrane permeability but reducing solubility .
Applications : While CAS 1046861-20-4 is suited for catalysis, CAS 1455091-10-7 is optimized for lipophilic drug precursors due to its extended aromatic system .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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